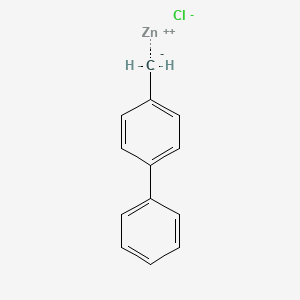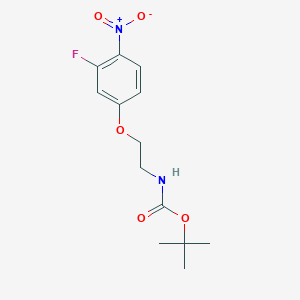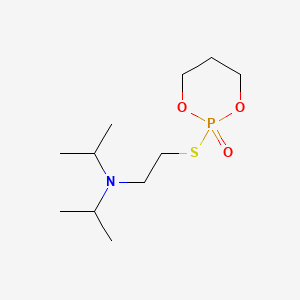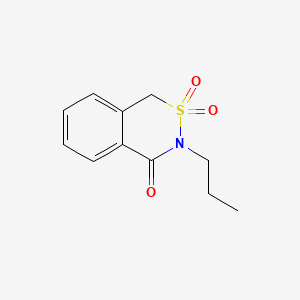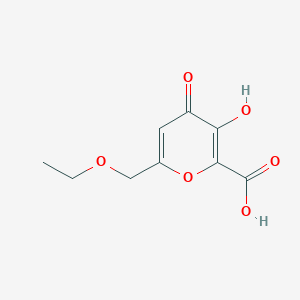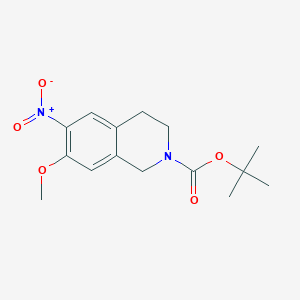
tert-butyl 7-methoxy-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 7-methoxy-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-methoxy-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, using a mixture of concentrated sulfuric acid and nitric acid.
Methoxylation: The methoxy group can be introduced through methylation, using reagents such as dimethyl sulfate or methyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: tert-butyl 7-methoxy-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block in organic synthesis. Its unique functional groups allow for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit bioactivity, making it a candidate for further pharmacological studies.
Medicine: The compound and its derivatives may have potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of tert-butyl 7-methoxy-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In medicinal chemistry, its bioactivity may be attributed to its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparaison Avec Des Composés Similaires
tert-butyl 7-methoxy-6-nitroisoquinoline-2-carboxylate: Lacks the dihydro component, which may affect its reactivity and bioactivity.
tert-butyl 7-methoxy-6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
tert-butyl 7-methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Contains an additional hydrogenation, which may influence its stability and reactivity.
Uniqueness: tert-butyl 7-methoxy-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H20N2O5 |
|---|---|
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
tert-butyl 7-methoxy-6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-6-5-10-7-12(17(19)20)13(21-4)8-11(10)9-16/h7-8H,5-6,9H2,1-4H3 |
Clé InChI |
YJBIUJJGCCKGCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


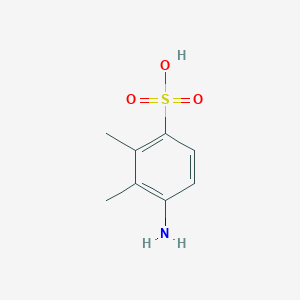
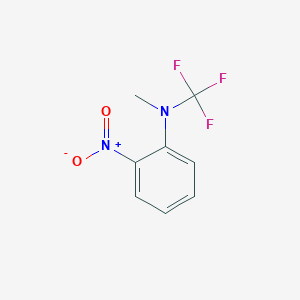
![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
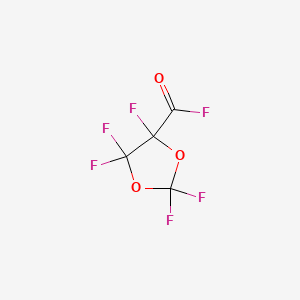
![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)
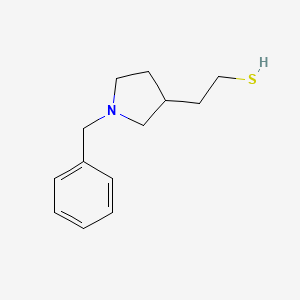

![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
